molecular formula C16H15BrFNO2 B14852230 2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide

2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide

Cat. No.: B14852230
M. Wt: 352.20 g/mol
InChI Key: ZBKGDGWEQRMRGD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for SMIP-30 involve a series of chemical reactions that are meticulously controlled to ensure the purity and efficacy of the compound. The preparation of SMIP-30 typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis in specialized reactors to maintain consistency and quality .

Chemical Reactions Analysis

SMIP-30 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of SMIP-30, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

SMIP-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of PPM1A and its role in various cellular processes. In biology, SMIP-30 is utilized to investigate the mechanisms of autophagy and its impact on intracellular pathogens. In medicine, the compound has shown promise in developing new therapeutic modalities for tuberculosis treatment. Additionally, SMIP-30 may have industrial applications in the development of new drugs and chemical products .

Mechanism of Action

The mechanism of action of SMIP-30 involves the selective inhibition of PPM1A, which leads to the activation of autophagy in macrophages. This process is dependent on the phosphorylation of the autophagy receptor p62-SQSTM1. By inhibiting PPM1A, SMIP-30 enhances the phosphorylation of p62, making it more accessible to label Mycobacterium tuberculosis exposed to the cytoplasm and target it to autophagosomes. This mechanism restricts the survival of the intracellular pathogen and promotes its clearance by the host immune system .

Comparison with Similar Compounds

SMIP-30 is unique in its high selectivity and potency as a PPM1A inhibitor. Similar compounds include SMIP-43 and sanguinarine. SMIP-30 and SMIP-43 exhibit poor inhibitory activity against PPM1B, the closest homologue of PPM1A, whereas sanguinarine shows poor specificity. SMIP-30 has greater than 40-fold selectivity for PPM1A compared to PPM1B, highlighting its uniqueness and potential as a therapeutic agent .

Properties

Molecular Formula

C16H15BrFNO2

Molecular Weight

352.20 g/mol

IUPAC Name

2-(2-fluoro-8-methoxyphenanthridin-5-ium-5-yl)ethanol;bromide

InChI

InChI=1S/C16H15FNO2.BrH/c1-20-13-3-4-14-11(8-13)10-18(6-7-19)16-5-2-12(17)9-15(14)16;/h2-5,8-10,19H,6-7H2,1H3;1H/q+1;/p-1

InChI Key

ZBKGDGWEQRMRGD-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C[N+](=C3C=CC(=CC3=C2C=C1)F)CCO.[Br-]

Origin of Product

United States

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